molecular formula C25H26N4O B10758989 2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine

2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine

Cat. No.: B10758989
M. Wt: 398.5 g/mol
InChI Key: QUIQCYFSBGOBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • The synthetic routes and reaction conditions for 2,3-DIPHENYL-N-(2-PIPERAZIN-1-YLETHYL)FURO[2,3-B]PYRIDIN-4-AMINE are not well-documented in the literature.
    • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are not explicitly reported.
    • Major products formed from these reactions are not specified.
  • Scientific Research Applications

    • Despite limited information, we can explore potential applications:

        Medicine: Investigate its pharmacological properties, potential therapeutic uses, and toxicity profiles.

        Chemistry: Explore its reactivity and potential as a synthetic intermediate.

        Biology: Investigate its interactions with biological macromolecules.

        Industry: Assess its role in materials science or other industrial applications.

  • Mechanism of Action

    • Unfortunately, the specific molecular targets and pathways by which this compound exerts its effects are not well-documented.
    • Further research is needed to elucidate its mechanism.
  • Comparison with Similar Compounds

    • While direct comparisons are challenging due to limited data, we can explore related compounds:

        Similar Compounds:

    Properties

    Molecular Formula

    C25H26N4O

    Molecular Weight

    398.5 g/mol

    IUPAC Name

    2,3-diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-b]pyridin-4-amine

    InChI

    InChI=1S/C25H26N4O/c1-3-7-19(8-4-1)22-23-21(27-15-18-29-16-13-26-14-17-29)11-12-28-25(23)30-24(22)20-9-5-2-6-10-20/h1-12,26H,13-18H2,(H,27,28)

    InChI Key

    QUIQCYFSBGOBKE-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1)CCNC2=C3C(=C(OC3=NC=C2)C4=CC=CC=C4)C5=CC=CC=C5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.